molecular formula C16H20N2O B2599262 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396866-24-2

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No. B2599262
CAS RN: 1396866-24-2
M. Wt: 256.349
InChI Key: WTJLTROEQRFEPO-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” is a versatile material used in scientific research. Its unique structure offers potential applications in drug discovery, organic synthesis, and catalysis. This compound belongs to the class of organic compounds known as n-acylpyrrolidines . These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Histone Deacetylase Inhibition

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) outlines its role as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating significant antitumor activity in vivo and has entered clinical trials for cancer treatment. It highlights the potential of benzamide derivatives in cancer therapeutics through epigenetic modulation (Zhou et al., 2008).

Analytical Applications

A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives, developed a method for quality control of pharmaceuticals. This showcases the application of benzamide derivatives in enhancing the analytical methodologies for pharmaceutical compounds (Ye et al., 2012).

Luminescent Properties

Research on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds are luminescent in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. This indicates the potential of benzamide derivatives in materials science, particularly in the development of luminescent materials for various applications (Srivastava et al., 2017).

Crystal Structure Analysis

A study focused on the crystal structure and Hirshfeld surface analysis of a specific N-(pyridin-2-ylmethyl)benzamide derivative. It highlights the importance of structural analysis in understanding the interactions and orientation of molecular components, which is crucial in drug design and material science (Artheswari et al., 2019).

properties

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-14-8-2-3-9-15(14)16(19)17-10-4-5-11-18-12-6-7-13-18/h2-3,8-9H,6-7,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJLTROEQRFEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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